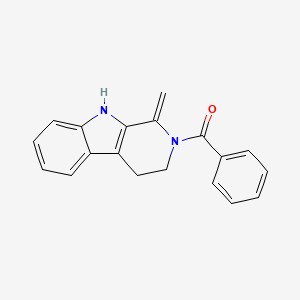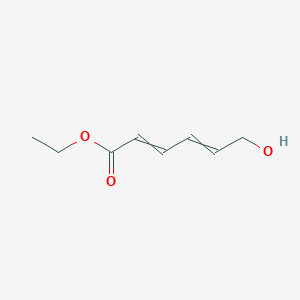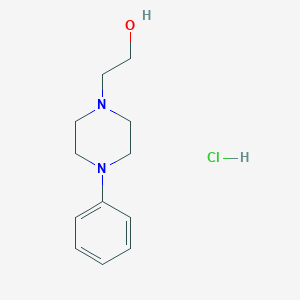
Acetic acid--(1R,2R)-2-methylcyclopentan-1-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;(1R,2R)-2-methylcyclopentan-1-ol is a compound that combines the properties of acetic acid and a chiral alcohol, (1R,2R)-2-methylcyclopentan-1-ol. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. (1R,2R)-2-methylcyclopentan-1-ol is a chiral alcohol with a cyclopentane ring, which adds complexity to the molecule due to its stereochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,2R)-2-methylcyclopentan-1-ol can be achieved through several methods. One common approach involves the esterification of (1R,2R)-2-methylcyclopentan-1-ol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
(1R,2R)-2-methylcyclopentan-1-ol+acetic acid→acetic acid;(1R,2R)-2-methylcyclopentan-1-ol+water
Industrial Production Methods
Industrial production of acetic acid;(1R,2R)-2-methylcyclopentan-1-ol may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites, can also be employed to facilitate the esterification reaction. Additionally, the separation and purification of the product can be achieved through distillation and crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;(1R,2R)-2-methylcyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of (1R,2R)-2-methylcyclopentanone or (1R,2R)-2-methylcyclopentan-1-carboxylic acid.
Reduction: Formation of (1R,2R)-2-methylcyclopentanol.
Substitution: Formation of (1R,2R)-2-methylcyclopentyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
Acetic acid;(1R,2R)-2-methylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;(1R,2R)-2-methylcyclopentan-1-ol depends on its specific application. In chemical reactions, the compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors in the body.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid; (1S,2S)-2-methylcyclopentan-1-ol: The enantiomer of the compound, which may have different biological activities and properties.
Acetic acid; cyclopentanol: A similar compound without the methyl group, which may have different reactivity and applications.
Uniqueness
Acetic acid;(1R,2R)-2-methylcyclopentan-1-ol is unique due to its chiral nature and the presence of both acetic acid and a cyclopentane ring. This combination of features makes it a valuable compound in asymmetric synthesis and chiral resolution studies.
Eigenschaften
CAS-Nummer |
40991-94-4 |
|---|---|
Molekularformel |
C8H16O3 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
acetic acid;(1R,2R)-2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C6H12O.C2H4O2/c1-5-3-2-4-6(5)7;1-2(3)4/h5-7H,2-4H2,1H3;1H3,(H,3,4)/t5-,6-;/m1./s1 |
InChI-Schlüssel |
RSWSXJPQDQFRIU-KGZKBUQUSA-N |
Isomerische SMILES |
C[C@@H]1CCC[C@H]1O.CC(=O)O |
Kanonische SMILES |
CC1CCCC1O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


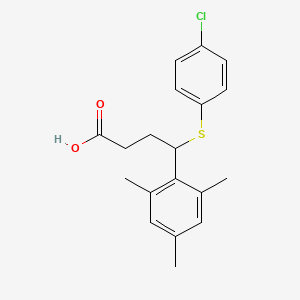

![s-(3-{[5-(Cyclooctyloxy)pentyl]amino}propyl) hydrogen sulfurothioate](/img/structure/B14666486.png)
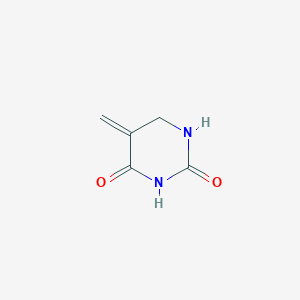

![2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid](/img/structure/B14666524.png)

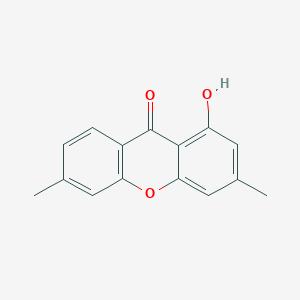
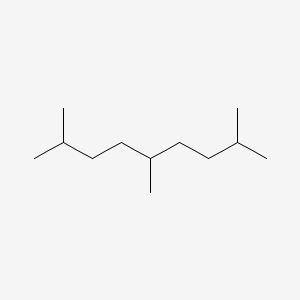
![2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol](/img/structure/B14666548.png)
